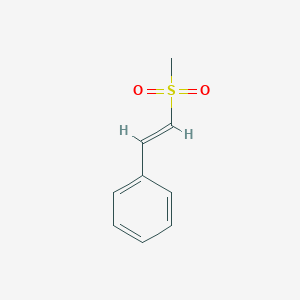

Sulfone, methyl styryl

Description

Historical Context and Evolution of Sulfone Chemistry

The story of methyl styryl sulfone is intrinsically linked to the broader history of sulfone chemistry. The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, has been a subject of scientific inquiry for over a century. organic-chemistry.orgwikipedia.org Early research laid the groundwork for understanding the synthesis and reactivity of these robust and relatively inert functional groups.

A significant leap in the synthetic utility of sulfones came with the discovery of landmark reactions. The Ramberg-Bäcklund reaction , first reported in 1940, demonstrated the conversion of α-halo sulfones into alkenes, providing a powerful tool for carbon-carbon bond formation. numberanalytics.comresearchgate.netnih.govchemistry-chemists.com This reaction, involving the formation of a transient three-membered episulfone intermediate, showcased the unique reactivity of the sulfonyl group.

Another pivotal moment arrived in 1973 with the development of the Julia-Lythgoe olefination by Marc Julia and his team. organic-chemistry.orgwikipedia.orgresearcher.lifeuchicago.eduresearchgate.net This reaction, which utilizes phenyl sulfones to convert aldehydes or ketones into alkenes, offered a versatile and stereoselective method for olefin synthesis and has been widely applied in the total synthesis of complex natural products. wikipedia.orgresearcher.life These discoveries, among others, transformed sulfones from mere chemical curiosities into indispensable tools for synthetic organic chemists.

Contemporary Relevance of Methyl Styryl Sulfone in Organic Synthesis and Beyond

In the modern era of organic synthesis, methyl styryl sulfone has emerged as a versatile and valuable building block. Its chemical structure, featuring a vinyl group attached to a methylsulfonyl moiety, imparts a unique combination of reactivity and stability.

One of the most significant roles of methyl styryl sulfone in organic synthesis is as a Michael acceptor . The electron-withdrawing nature of the sulfonyl group activates the double bond, making it susceptible to nucleophilic attack. This property allows for a wide range of conjugate addition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, methyl styryl sulfone and its derivatives are valuable substrates in cycloaddition reactions . These reactions are fundamental in the construction of cyclic and heterocyclic systems, which are prevalent in pharmaceuticals and other functional molecules. For instance, they can participate in [3+2] cycloaddition reactions to form five-membered rings. researchgate.net

The synthetic utility of methyl styryl sulfone extends to its use as a precursor for various other molecules. The sulfonyl group can be modified or removed, allowing for the introduction of other functional groups. For example, desulfonylation reactions can lead to the formation of stilbene (B7821643) derivatives. rsc.org

Interdisciplinary Research Landscape Surrounding Methyl Styryl Sulfone

The influence of methyl styryl sulfone extends beyond the confines of traditional organic synthesis, finding applications in several interdisciplinary research areas, most notably in medicinal chemistry and materials science.

In medicinal chemistry , styryl sulfone derivatives have shown significant promise as therapeutic agents. A growing body of research has highlighted their potential as both anticancer and neuroprotective agents. nih.govnih.govmdpi.comresearchgate.netgoogle.com Studies have demonstrated that certain methyl styryl sulfone derivatives can inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.govgoogle.com For instance, some derivatives have shown inhibitory activity against various cancer cell lines, including those of the colon and breast. researchgate.net

In the realm of neuroprotection, styryl sulfones have been investigated for their ability to combat oxidative stress and neuroinflammation, key factors in the progression of neurodegenerative diseases like Parkinson's disease. mdpi.comresearchgate.netresearchgate.net Research has indicated that these compounds can protect neuronal cells from damage and modulate inflammatory pathways in the brain. mdpi.comresearchgate.net

The sulfone group's inherent stability and its ability to influence polymer properties have also led to investigations in materials science . The incorporation of sulfone moieties, including structures related to methyl styryl sulfone, into polymer backbones can enhance thermal stability and mechanical strength. wikipedia.orglcms.cz For example, polysulfones are a class of high-performance thermoplastics known for their toughness and stability at high temperatures. wikipedia.orglcms.cz Research into the synthesis of functionalized polymers using styryl sulfone derivatives is an active area, with potential applications in areas such as specialty membranes and advanced materials. rsc.orgresearchgate.netacs.orgmdpi.comresearchgate.netnih.gov

Properties

CAS No. |

15436-11-0 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

[(E)-2-methylsulfonylethenyl]benzene |

InChI |

InChI=1S/C9H10O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |

InChI Key |

RJQJJDKSNFBCFC-BQYQJAHWSA-N |

SMILES |

CS(=O)(=O)C=CC1=CC=CC=C1 |

Isomeric SMILES |

CS(=O)(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CS(=O)(=O)C=CC1=CC=CC=C1 |

Other CAS No. |

15436-11-0 5342-84-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Methyl Styryl Sulfone

Diverse Synthetic Pathways to Methyl Styryl Sulfone Derivatives

The construction of the methyl styryl sulfone scaffold can be achieved through various methodologies, each with its own set of advantages and substrate scope. These methods include traditional reactions involving styryl halides and innovative cross-coupling strategies.

Base-Mediated Sulfination of Styryl Halide Precursors

One of the foundational methods for synthesizing vinyl sulfones involves the reaction of styryl halides with sulfinate salts in the presence of a base. This nucleophilic substitution reaction, while a classical approach, is still utilized for its straightforwardness. The reaction of α-bromoacetophenones with sodium arylsulfinates in refluxing absolute ethanol (B145695) is a documented method for producing related sulfone structures. google.com The mechanism of base-catalyzed hydrolysis of esters provides a parallel for understanding the role of the base in promoting the reaction. In ester hydrolysis, a base like hydroxide (B78521) adds to the carbonyl group, and subsequent elimination of an alkoxide is irreversible because the resulting carboxylic acid is deprotonated by the base. chemistrysteps.comlibretexts.org Similarly, in the sulfination of styryl halides, the base facilitates the nucleophilic attack of the sulfinate and the subsequent elimination of the halide. acs.org However, these methods can be limited by harsh reaction conditions and the need for pre-functionalized substrates. researchgate.net

Transition-Metal-Free Coupling Approaches for (E)-Vinyl Sulfone Scaffolds

In a move towards more sustainable and cost-effective synthesis, significant research has been dedicated to developing transition-metal-free methods for constructing vinyl sulfones. These approaches often rely on the generation of sulfonyl radicals or other reactive intermediates without the need for expensive and potentially toxic metal catalysts. rsc.orgrsc.org

One such strategy involves the tandem cross-decarboxylative/coupling reaction of cinnamic acids with sodium sulfinates. rsc.org This method is noted for its simplicity, efficiency, and broad substrate scope. rsc.org Another innovative approach utilizes sodium metabisulfite (B1197395) as a connector in a reductive cross-coupling reaction, which can proceed without a metal catalyst or reductant. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest that these reactions often proceed through radical pathways. chinesechemsoc.org For instance, the reaction can be initiated by the interaction of alkyl radicals with the singly occupied molecular orbital (SOMO) of the metabisulfite salt. chinesechemsoc.orgchinesechemsoc.org

Visible-light-induced protocols have also emerged as a powerful tool. A decarboxylative sulfonylation of cinnamic acids with sulfonylhydrazides can be achieved using an organic dye-type photocatalyst like eosin (B541160) Y, with oxygen as the terminal oxidant. organic-chemistry.org This method avoids harsh conditions and produces nitrogen and carbon dioxide as the only byproducts. organic-chemistry.org

Iodine-Mediated Decarboxylative Cross-Coupling Strategies

Iodine and its compounds have proven to be effective mediators for the synthesis of vinyl sulfones, offering a metal-free alternative. psu.edu These reactions often proceed via a radical mechanism. A common approach is the iodine-promoted decarboxylative C-S cross-coupling of cinnamic acids with sodium benzene (B151609) sulfinates. researchgate.net This reaction can be carried out using an iodine/tert-butyl hydroperoxide (TBHP) system or under greener conditions using iodine and potassium carbonate in water. researchgate.net

The proposed mechanism involves the initial interaction of the sulfinate with iodine to form a sulfonyl iodide intermediate. psu.edu This intermediate can then undergo homolytic cleavage to generate a sulfonyl radical, which adds to the alkene. psu.edu Subsequent elimination of hydrogen iodide (HI) yields the final vinyl sulfone product. psu.edunih.gov These iodine-mediated methods are valued for their operational simplicity and use of environmentally benign reagents. psu.eduorganic-chemistry.org

Radical Addition Reactions to Alkenes Followed by Oxidative Transformations

The direct functionalization of alkenes through radical addition represents a highly atom-economical route to vinyl sulfones. researchgate.net These reactions typically involve the generation of a sulfonyl radical, which then adds across the double bond of an alkene, such as styrene. d-nb.inforesearchgate.netresearchwithrowan.com

A notable example is the molybdooxaziridine-catalyzed sulfonation of alkenes using N-Ts-hydroxylamine as the sulfonyl source. d-nb.inforesearchgate.netresearchwithrowan.com This method exhibits high yields and stereoselectivities for a variety of styrenes. d-nb.inforesearchgate.netresearchwithrowan.com The proposed mechanism involves an atom transfer radical addition (ATRA) of a Ts-NO species to the alkene, followed by oxidation and elimination. d-nb.inforesearchgate.net

Photocatalysis has also been effectively employed to initiate these radical additions. rsc.org For example, an excited iridium photocatalyst can reduce a sulfonyl chloride to generate a sulfonyl radical. rsc.org This radical then adds to an alkyne to form a vinyl radical, which can undergo further transformations to yield the desired vinyl sulfone. rsc.org The involvement of radical species in these reactions is often confirmed by trapping experiments using radical scavengers like TEMPO. rsc.org

Emerging Green Chemistry and Catalytic Methods for Methyl Styryl Sulfone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to methyl styryl sulfone. This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of electrochemical methods. rsc.orgpsu.edu

An electrochemical approach for the synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides has been developed. rsc.org This method operates in water with a catalytic amount of tetrabutylammonium (B224687) iodide, avoiding the need for external oxidants or metal catalysts. rsc.org The reaction proceeds smoothly at room temperature in an undivided cell and is scalable. rsc.org

The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and efficient reaction medium for the synthesis of heteryl (E)-styryl sulfones from 3-(2-bromoacetyl)coumarin and sodium (E)-styrenesulfinates has also been reported. researchgate.net Furthermore, ruthenium-catalyzed upgrading of simple sulfones with alcohols offers a direct olefination pathway. nii.ac.jp This reaction proceeds via a dehydrogenation/hydrogenation cascade and a base-mediated elimination of the sulfinate. acs.org

| Synthetic Method | Precursors | Reagents/Catalysts | Key Features |

| Base-Mediated Sulfination | Styryl halides, Sulfinate salts | Base | Classical, straightforward |

| Transition-Metal-Free Coupling | Cinnamic acids, Sodium sulfinates | - | Sustainable, cost-effective rsc.org |

| Iodine-Mediated Decarboxylation | Cinnamic acids, Sodium benzene sulfinates | I2/TBHP or I2/K2CO3 in H2O | Metal-free, radical mechanism psu.eduresearchgate.net |

| Radical Addition to Alkenes | Alkenes, Sulfonyl sources | Molybdooxaziridine catalyst or Photocatalyst | Atom-economical, high selectivity d-nb.inforesearchgate.netresearchwithrowan.comrsc.org |

| Green Chemistry Methods | Alkenes, Sulfonyl hydrazides | Electrochemical setup/Iodide catalyst | Environmentally benign, mild conditions rsc.org |

Comprehensive Mechanistic Investigations of Methyl Styryl Sulfone Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of methyl styryl sulfone and its derivatives, mechanistic studies have revealed the involvement of various intermediates and pathways.

In base-mediated sulfinations , the mechanism is generally considered a nucleophilic substitution where the base plays a crucial role in facilitating the reaction. chemistrysteps.comacs.org

For transition-metal-free couplings , radical pathways are frequently implicated. chinesechemsoc.orgorganic-chemistry.org For example, in the visible-light-induced decarboxylative sulfonylation, mechanistic studies point to the formation of a sulfonyl radical followed by decarboxylation. organic-chemistry.org

Iodine-mediated reactions are also believed to proceed through a radical mechanism. psu.eduresearchgate.net Control experiments have shown that the reaction is likely initiated by the formation of a sulfonyl iodide, which then generates a sulfonyl radical. psu.edu This radical adds to the alkene, and subsequent elimination leads to the product. psu.edunih.gov

Elucidation of Domino Reaction Sequences Involving Oxidation and Elimination

Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to the synthesis of methyl styryl sulfone and its analogs by minimizing the number of sequential operations, and thus reducing waste and saving time. A notable domino sequence involves the oxidation of a suitable sulfur-containing precursor followed by an elimination step to generate the vinyl sulfone moiety.

One such process begins with the radical addition of a sulfonyl precursor to an alkene. For instance, a novel ammonium (B1175870) iodide-induced sulfonylation of alkenes using dimethyl sulfoxide (B87167) (DMSO) as the sulfonyl source in water has been reported. This metal-free process proceeds via a domino reaction of oxidation and elimination following the initial radical addition to the alkene, affording vinyl methyl sulfones with high stereoselectivity.

Another example is the reaction of β-keto vinylic sulfones, which can be prepared through different routes. These intermediates undergo reduction with sodium borohydride (B1222165) (NaBH₄) to form α-hydroxy vinylic sulfones. Subsequent dehydration, which can be achieved using acetic anhydride (B1165640) and a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O), leads to the formation of bis(styryl) sulfones. nih.gov A one-pot synthesis can also be accomplished by treating the β-keto vinylic sulfone with NaBH₄ in ethanol, followed by refluxing with concentrated hydrochloric acid. nih.gov

The mechanism of these domino reactions often involves the in-situ generation of a reactive species that triggers the subsequent transformations. For example, in certain photocatalytic systems, the reaction is proposed to proceed through an initial single electron transfer (SET) from a photoexcited catalyst to an alkyl iodide, generating an alkyl radical. This radical then adds to the α,β-unsaturated sulfone, and a subsequent β-elimination of a sulfonyl radical yields the alkenylated product. d-nb.info

Stereochemical Control and Regioselectivity in Synthetic Routes

Achieving precise control over stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, and the preparation of methyl styryl sulfone is no exception. The geometry of the carbon-carbon double bond (E/Z isomerism) and the position of the sulfonyl group are crucial for the compound's reactivity and potential biological activity.

Stereochemical Control:

Many synthetic methods for vinyl sulfones, including methyl styryl sulfone, exhibit high stereoselectivity, predominantly yielding the (E)-isomer. This is often attributed to the thermodynamic stability of the trans-configuration, which minimizes steric hindrance. For instance, the reaction of aryl sulfinates with alkenes mediated by PhI(OAc)₂/KI affords vinyl sulfones with excellent E-stereoselectivity. researchgate.net Similarly, copper-catalyzed oxidation of sodium sulfinates in the presence of alkenes or alkynes also produces (E)-alkenyl sulfones stereoselectively. researchgate.net

The synthesis of (Z)-styryl sulfides, which can be subsequently oxidized to the corresponding sulfones, has been achieved with high stereoselectivity through the nucleophilic addition of benzylthiolates to phenylacetylenes. researchgate.net The reaction conditions, such as the use of a specific base and solvent, play a crucial role in controlling the stereochemical outcome. researchgate.net

Regioselectivity:

Regioselectivity becomes particularly important when the starting materials are unsymmetrical. Boron-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids has been shown to be a highly regioselective method for the synthesis of branched allylic sulfones. researchgate.net Similarly, the reaction of tosylhydrazones with certain reagents can lead to the regioselective formation of vinyl sulfones. acs.org

In the context of cycloaddition reactions, the regioselectivity of the 1,3-dipolar cycloaddition of sugar azides to vinyl sulfones has been studied both experimentally and computationally. nih.gov These studies have revealed the factors that govern the regiochemical outcome, allowing for the selective preparation of different regioisomers of triazolyl sulfones. nih.gov The regioselective one-pot, three-component Suzuki reaction of a non-symmetric dibromoarene has also been utilized in the synthesis of complex molecules containing a vinyl sulfone moiety, demonstrating excellent control over the regiochemistry. oregonstate.edu

Detailed Kinetic and Thermodynamic Analyses of Sulfone Bond Construction

Understanding the kinetics and thermodynamics of the reactions involved in the formation of the sulfone bond provides crucial insights into the reaction mechanism and allows for the optimization of reaction conditions.

Kinetic Analysis:

Kinetic studies on the synthesis of vinyl sulfones have shed light on the rate-determining steps of various synthetic routes. For example, in a molybdooxaziridine-catalyzed synthesis of vinyl sulfones from styrenes, kinetic data, including a primary kinetic isotope effect, suggested that the elimination step to form the vinyl sulfone is the rate-determining step. d-nb.info The reaction rate was also found to be influenced by the electronic nature of the substituents on the styrene, with electron-donating groups accelerating the reaction. d-nb.info

The kinetics of the Michael addition of thiols to vinyl sulfones have also been extensively studied. These reactions are typically pseudo-first-order, and the observed rate constants depend on factors such as the pH of the medium and the nature of the nucleophile. acs.orgmdpi.com For instance, the reaction of vinyl sulfone-functionalized self-assembled monolayers with various bioactive ligands showed that the rate of reaction is highly dependent on the pH, which influences the deprotonation of the nucleophile. acs.org Comparative studies have shown that vinyl sulfones react significantly faster with thiols than acrylates in Michael addition reactions, highlighting the high electrophilicity of the vinyl sulfone moiety. rsc.org

Thermodynamic Analysis:

Thermodynamic studies, while less common for the direct formation of the sulfone bond in methyl styryl sulfone, have been conducted for related reactions, providing valuable insights. For example, a study on the aza-Michael addition of nucleophilic heterocycles to β-substituted acrylates demonstrated that the reaction is under thermodynamic control, which was crucial for optimizing the reaction and exploring its substrate scope. acs.org

Quantum-chemical calculations have been employed to investigate the thermodynamics of the reaction of vinyl sulfones with thiols. rsc.org These studies have shown that the reaction energy can be tuned by modifying the substitution pattern on the vinyl sulfone, allowing for the design of compounds that react with thiols in either an irreversible or a reversible manner. rsc.org The free energy of the reaction determines whether the process is favorable, and these calculations have been instrumental in predicting the reactivity of novel vinyl sulfone derivatives. rsc.org

Strategic Derivatization and Functionalization of the Methyl Styryl Sulfone Core

The methyl styryl sulfone core serves as a versatile platform for further chemical modifications, enabling the synthesis of a wide array of more complex and functionally diverse molecules. The electron-withdrawing nature of the sulfonyl group activates the double bond for various transformations.

A key reaction of methyl styryl sulfone is the Michael addition , where a wide range of nucleophiles can be added to the β-carbon. This reaction has been utilized to introduce various functional groups and build complex molecular scaffolds. For instance, the Michael ring closure reaction between halomethyl (E)-β-styryl sulfones and CH-acids leads to the formation of substituted tetrahydrothiophene-S,S-dioxides.

Another important derivatization strategy involves cycloaddition reactions . Methyl styryl sulfone can act as a dienophile or a dipolarophile in these reactions. For example, the regioselective reaction of a derivative of methyl styryl sulfone with tosylmethyl isocyanide, followed by functionalization with 1,3-dipolar reagents, has been used to synthesize novel sulfone-linked pyrrolylpyrazoles and pyrrolylisoxazoles.

Furthermore, the styryl moiety itself can be functionalized. For example, an electrochemical oxidative α-C(sp³)–H functionalization of tertiary amines allows for their addition to the double bond of phenyl trans-styryl sulfone, leading to the synthesis of a variety of allylic amines. rsc.orgscispace.com

The sulfonyl group can also participate in or direct further transformations. For example, lithiation of the methyl group of methyl styryl sulfone can generate a carbanion that can react with various electrophiles.

Below is a table summarizing some of the key derivatization reactions of the methyl styryl sulfone core and the resulting product classes.

| Reaction Type | Reagents/Conditions | Product Class |

| Michael Addition | Nucleophiles (e.g., enolates, amines, thiols) | β-substituted sulfones |

| Cycloaddition | Dienes, Dipoles | Cyclic and heterocyclic sulfones |

| Radical Addition | Radical precursors (e.g., from alkyl halides) | Functionalized alkyl sulfones |

| Cross-Coupling | Organometallic reagents (e.g., Grignard, organoboron) | Substituted styrenes |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy sulfones |

These examples underscore the synthetic versatility of methyl styryl sulfone, making it a valuable building block in the construction of diverse and complex organic molecules with potential applications in various fields of chemistry.

Spectroscopic Characterization and Computational Analysis of Methyl Styryl Sulfone

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides a fundamental basis for confirming the molecular structure and bonding characteristics of methyl styryl sulfone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of methyl styryl sulfone. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals for the methyl, vinyl, and phenyl moieties of the molecule.

The ¹H NMR spectrum is particularly informative for establishing the trans (E) configuration of the double bond. The vinyl protons exhibit a vicinal coupling constant (J) typically in the range of 12–18 Hz, which is a hallmark of an anti-periplanar relationship. In contrast, the corresponding cis (Z) isomer would display a much smaller coupling constant, generally between 0–12 Hz. The aromatic protons of the styryl group typically appear as a complex multiplet in the downfield region of the spectrum, while the methyl protons of the sulfone group present as a sharp singlet in the upfield region.

The ¹³C NMR spectrum complements the proton data by providing chemical shifts for each unique carbon atom in the molecule. The carbons of the phenyl ring, the vinyl group, and the methyl group resonate at distinct frequencies, confirming the carbon skeleton of the compound.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl Styryl Sulfone

| Atom | Nucleus | Expected Chemical Shift (δ) in ppm | Multiplicity / Coupling |

| Methyl (SO₂CH₃) | ¹H | 2.8 - 3.1 | Singlet (s) |

| Vinyl (SO₂CH=CH) | ¹H | 6.5 - 7.0 | Doublet (d), J ≈ 15 Hz |

| Vinyl (CH=C-Ph) | ¹H | 7.3 - 7.8 | Doublet (d), J ≈ 15 Hz |

| Phenyl (C₆H₅) | ¹H | 7.3 - 7.6 | Multiplet (m) |

| Methyl (SO₂CH₃) | ¹³C | 40 - 45 | Quartet |

| Vinyl (SO₂CH=) | ¹³C | 125 - 135 | Doublet |

| Vinyl (=CH-Ph) | ¹³C | 140 - 145 | Doublet |

| Phenyl (C₆H₅) | ¹³C | 127 - 135 | Multiple |

Note: Values are estimates based on typical ranges for vinyl sulfones and related structures. Spectra are generally referenced to a residual solvent signal.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of methyl styryl sulfone. The molecular formula of the compound is C₉H₁₀O₂S, corresponding to a molecular weight of approximately 182.24 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 182.

The fragmentation of vinyl sulfones is characterized by cleavages at the C-S and S-O bonds. Common fragmentation pathways include the loss of a methyl radical (•CH₃) to give an ion at [M-15]⁺, or the loss of sulfur dioxide (SO₂) to yield an ion at [M-64]⁺. Rearrangements can also occur, leading to characteristic fragment ions that help to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation for Methyl Styryl Sulfone

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 182 | [C₉H₁₀O₂S]⁺ | (Molecular Ion) |

| 167 | [C₈H₇O₂S]⁺ | •CH₃ |

| 118 | [C₉H₁₀]⁺ | SO₂ |

| 103 | [C₈H₇]⁺ | •SO₂CH₃ |

| 77 | [C₆H₅]⁺ | •C₂H₂SO₂CH₃ |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a molecular fingerprint of methyl styryl sulfone by probing its characteristic bond vibrations. These two methods are complementary, as some vibrations may be more prominent in one technique than the other.

The most distinctive features in the IR spectrum are the strong absorption bands corresponding to the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. Other key vibrations include the C=C stretch of the vinyl group and the C-H stretches of the aromatic and methyl groups.

Table 3: Key Vibrational Modes for Methyl Styryl Sulfone

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Phenyl/Vinyl C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Methyl C-H | Stretching | 3000 - 2850 | 3000 - 2850 |

| C=C (Vinyl) | Stretching | 1650 - 1600 | 1650 - 1600 |

| C=C (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 |

| SO₂ | Asymmetric Stretch | 1350 - 1300 (Strong) | Weak |

| SO₂ | Symmetric Stretch | 1160 - 1120 (Strong) | Strong |

| C-S | Stretching | 800 - 600 | 800 - 600 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid, liquid, or solution).

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for methyl styryl sulfone has not been widely reported, its solid-state architecture can be inferred from X-ray diffraction studies of analogous sulfone compounds. These studies reveal that the geometry around the sulfur atom in sulfones is tetrahedral.

The O-S-O bond angle is typically larger than the tetrahedral ideal of 109.5°, generally falling in the range of 117–121°, due to repulsion between the electronegative oxygen atoms. The C-S-C bond angle is correspondingly compressed to a value typically between 101–107°. The S=O bond lengths are consistently short, around 1.43–1.46 Å, indicating significant double-bond character. The molecule is expected to adopt a conformation that minimizes steric hindrance, with the phenyl group likely oriented to reduce interaction with the sulfone moiety.

Table 4: Typical Crystallographic Parameters for Aryl Alkyl Sulfones

| Parameter | Typical Value Range |

| S=O Bond Length | 1.43 - 1.46 Å |

| S-C (Alkyl) Bond Length | 1.75 - 1.79 Å |

| S-C (Aryl/Vinyl) Bond Length | 1.74 - 1.78 Å |

| O-S-O Bond Angle | 117 - 121° |

| C-S-C Bond Angle | 101 - 107° |

Note: Data compiled from structural reports of various sulfone-containing compounds.

Theoretical and Computational Chemistry Approaches

Computational methods provide deep insights into the electronic properties and reactivity of methyl styryl sulfone, complementing experimental findings.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic structure of methyl styryl sulfone. These calculations can optimize the molecule's geometry and determine the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These descriptors quantify the molecule's tendency to react in various chemical environments. The sulfone group acts as a strong electron-withdrawing group, which lowers the energy of the LUMO and makes the vinyl group susceptible to nucleophilic attack (Michael addition).

Table 5: Representative Calculated Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | E(HOMO) | - | Electron-donating ability |

| LUMO Energy | E(LUMO) | - | Electron-accepting ability |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Chemical reactivity/stability |

| Chemical Potential | μ | (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | Resistance to charge transfer |

| Electrophilicity Index | ω | μ² / (2η) | Electrophilic nature |

Note: The absolute values of these parameters depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like methyl styryl sulfone. By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative energies, and the dynamics of interconversion between them.

While specific MD studies on methyl styryl sulfone are not extensively documented in the literature, the methodology can be inferred from simulations of analogous molecules such as substituted styrenes and other vinyl sulfones. mdpi.comacs.orgnih.gov A typical MD simulation for methyl styryl sulfone would involve the following steps:

Force Field Selection: A suitable force field, such as AMBER or CHARMM, which accurately represents the potential energy of the system, would be chosen.

System Setup: A simulation box would be created containing one or more methyl styryl sulfone molecules, typically solvated with an explicit solvent like water or an organic solvent to mimic experimental conditions.

Simulation Protocol: The system would be energy-minimized to remove any unfavorable atomic clashes. This is followed by a gradual heating phase to bring the system to the desired temperature and an equilibration phase to ensure it reaches a stable state. Finally, a production run is performed to generate trajectories for analysis.

The analysis of the MD trajectories would focus on key dihedral angles that define the molecule's conformation, such as the rotation around the C-S bond and the C-C single bond of the styryl group. By plotting the potential energy as a function of these dihedral angles, a potential energy surface (PES) can be constructed, revealing the low-energy, stable conformations.

For a closely related compound, methyl vinyl sulfone, ab initio calculations have shown that the predominant conformation involves the C=C bond being eclipsed with one of the S=O bonds. unlp.edu.ar A similar conformational preference would be anticipated for methyl styryl sulfone, with additional complexities arising from the rotation of the phenyl group.

The primary conformations of interest for methyl styryl sulfone would be the s-cis and s-trans isomers arising from rotation around the C-C single bond adjacent to the sulfonyl group, as well as different orientations of the methyl and phenyl groups relative to the sulfonyl moiety. The relative populations of these conformers at a given temperature can be estimated from their free energies, which are accessible from the MD simulation data.

Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics This table is illustrative and based on expected outcomes for methyl styryl sulfone.

| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| C=C-S=O | syn-periplanar | 0.0 | 75 |

| C=C-S=O | anti-periplanar | 1.5 | 25 |

| C-S-C-C | gauche | 0.0 | 60 |

Ab Initio and DFT Studies of Reaction Pathways and Transition States

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide detailed insights into the electronic structure of molecules, making them ideal for studying chemical reactions. These methods can be used to map out the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states.

For methyl styryl sulfone, DFT studies would be particularly valuable for understanding its reactivity in various organic transformations, such as nucleophilic additions to the activated double bond or oxidation reactions at the sulfur atom. While specific DFT studies on methyl styryl sulfone are limited, research on similar systems, like the copolymerization of methyl vinyl sulfone and the reactions of sulfinyl sulfones, provides a framework for how such investigations would be conducted. nih.govmdpi.com

A computational study of a reaction involving methyl styryl sulfone would typically involve:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find the minimum energy structures on the potential energy surface.

Transition State Searching: The transition state, which is a first-order saddle point on the potential energy surface, is located using algorithms like the Berny optimization. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

For instance, in a Michael addition of a nucleophile to methyl styryl sulfone, DFT calculations could elucidate the stereoselectivity of the reaction by comparing the activation energies of the transition states leading to different stereoisomers. The calculations would likely be performed using a functional like B3LYP with a basis set such as 6-31G(d) or larger, often including a solvent model to account for the effects of the reaction medium. nih.gov

Table 2: Illustrative DFT Data for a Hypothetical Reaction Pathway This table presents hypothetical data for the Michael addition of a nucleophile to methyl styryl sulfone.

| Species | Method/Basis Set | Relative Free Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactants | B3LYP/6-31+G(d) | 0.0 | - |

| Transition State | B3LYP/6-31+G(d) | +15.2 | C-Nu bond length: 2.1 Å |

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.gov These predictions are invaluable for confirming experimentally determined structures and for assigning spectral features.

The prediction of NMR spectra for methyl styryl sulfone would typically employ the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The process involves:

Conformational Averaging: Since the observed NMR spectrum is a population-weighted average over all significantly populated conformers, it is crucial to first perform a conformational analysis (as described in section 5.2.2).

NMR Calculation for Each Conformer: GIAO calculations are performed for each low-energy conformer to compute the isotropic shielding values for each nucleus.

Boltzmann Weighting: The calculated shielding values are then averaged based on the Boltzmann population of each conformer.

Referencing: The final chemical shifts are obtained by referencing the averaged shielding values to that of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For IR spectra, the process involves a frequency calculation on the optimized geometry of the most stable conformer (or a Boltzmann-weighted average). The calculation yields the harmonic vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and systematic errors in the computational method. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates a comparison between computationally predicted and potentially observed experimental data for methyl styryl sulfone.

| Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| 1H NMR (vinyl Hα) | GIAO-B3LYP/6-311+G(d,p) | 6.8 ppm | 6.7 ppm |

| 13C NMR (vinyl Cβ) | GIAO-B3LYP/6-311+G(d,p) | 142.5 ppm | 141.8 ppm |

| IR (SO2 asym. stretch) | B3LYP/6-31G(d) (scaled) | 1315 cm-1 | 1310 cm-1 |

These computational approaches provide a robust framework for the detailed characterization of methyl styryl sulfone, complementing experimental data and enabling a more profound understanding of its chemical behavior.

Mechanistic Studies of Methyl Styryl Sulfone in Organic Transformations

Methyl Styryl Sulfone as a Versatile Synthon in Complex Molecule Synthesis

Methyl styryl sulfone has emerged as a valuable and versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its utility stems from the unique reactivity conferred by the sulfone group, which activates the adjacent styrenic double bond, making it susceptible to a variety of chemical transformations. This activation allows for its participation in annulation and cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic systems.

A notable application of a derivative of methyl styryl sulfone is in the modular synthesis of N-heterocyclic sulfones bearing vicinal stereocenters. In this approach, a sulfone-embedded anhydride (B1165640) reacts with 1,3-azadienes that contain styryl groups. nih.gov This annulation process is highly efficient and stereoselective, providing access to sp³-rich N-heterocyclic sulfones. nih.gov The reaction proceeds through a formal cycloaddition, where the electron-withdrawing nature of the sulfone group enhances the reactivity of the anhydride. nih.gov This method is scalable and allows for the synthesis of a diverse library of sulfone-embedded N-heterocycles. nih.gov

Another key transformation that highlights the synthetic utility of methyl styryl sulfone is its novel cyclization reaction with ketone enolates. This reaction provides a direct route to functionalized cyclic compounds, demonstrating the ability of the methyl styryl sulfone scaffold to participate in carbon-carbon bond-forming reactions that lead to the assembly of intricate molecular frameworks.

The versatility of the sulfone moiety allows for its subsequent removal or transformation, further expanding the synthetic possibilities. This "chemical chameleon" nature makes methyl styryl sulfone a powerful tool for chemists aiming to construct complex target molecules.

Cycloaddition Reactions Involving Methyl Styryl Sulfone

The electron-deficient nature of the double bond in methyl styryl sulfone makes it an excellent participant in various cycloaddition reactions. It can function as a potent dienophile in [4+2] cycloadditions and as a dipolarophile in [3+2] cycloadditions, providing access to a wide array of six- and five-membered ring systems, respectively.

In the context of Diels-Alder reactions , methyl styryl sulfone serves as a dienophile that reacts with conjugated dienes to form cyclohexene (B86901) derivatives. The reaction is a concerted, pericyclic process that is thermally allowed. researchgate.net The rate and efficiency of the Diels-Alder reaction are significantly enhanced by the presence of the electron-withdrawing sulfone group on the dienophile. researchgate.net This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. researchgate.net The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product. libretexts.org

As a dipolarophile, methyl styryl sulfone undergoes [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides and nitrones, to furnish five-membered heterocyclic rings. nih.govrsc.org The reaction of azomethine ylides, often generated in situ, with electron-deficient alkenes like methyl styryl sulfone is a powerful method for the construction of highly substituted pyrrolidines. thieme.de The regioselectivity of these cycloadditions is governed by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. rsc.org For electron-poor dipolarophiles like methyl styryl sulfone, the reaction is typically controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile, leading to specific regioisomers. rsc.org

The following table summarizes the types of cycloaddition reactions involving methyl styryl sulfone:

| Reaction Type | Reactant | Product | Key Features |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Cyclohexene derivative | Concerted mechanism, stereospecific, accelerated by the electron-withdrawing sulfone group. |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azomethine ylide, Nitrone) | Five-membered heterocycle (e.g., Pyrrolidine (B122466), Isoxazolidine) | Formation of heterocyclic rings, regioselectivity controlled by frontier molecular orbitals. |

Nucleophilic and Electrophilic Reactivity of the Sulfone Moiety and Olefinic System

The electronic properties of methyl styryl sulfone give rise to a rich and distinct reactivity profile, allowing it to react with both nucleophiles and electrophiles at different positions within the molecule.

The most prominent feature of methyl styryl sulfone's reactivity is the electrophilicity of the β-carbon of the olefinic system. The potent electron-withdrawing nature of the sulfone group polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to attack by nucleophiles. This is the basis for the widely utilized Michael addition (or conjugate addition) reaction. thieme.de A diverse range of nucleophiles, including carbanions (such as enolates and organometallics), amines, and thiols, can add to the β-position of methyl styryl sulfone. thieme.delibretexts.org The reaction proceeds via the formation of a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final adduct.

The general mechanism for the Michael addition of a nucleophile (Nu⁻) to methyl styryl sulfone is depicted below:

Step 1: Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the double bond, leading to the formation of a new carbon-nucleophile bond and the generation of a resonance-stabilized enolate intermediate.

Step 2: Protonation: The enolate intermediate is protonated by a suitable proton source (e.g., solvent or a weak acid) to afford the final 1,4-adduct.

While the olefinic system is electrophilic, the styryl moiety can undergo electrophilic addition reactions , although this reactivity is attenuated by the electron-withdrawing sulfone group. Electrophiles can attack the π-system of the double bond or the aromatic ring. Halogenation of the double bond, for instance, can occur under appropriate conditions. However, due to the deactivating effect of the sulfone group, harsher conditions may be required compared to simple styrenes. Electrophilic aromatic substitution on the phenyl ring is also possible, with the sulfonylvinyl group acting as a deactivating, meta-directing substituent. masterorganicchemistry.com

The sulfone moiety itself is generally unreactive towards nucleophiles and electrophiles under standard conditions. However, the protons on the methyl group α to the sulfone are acidic and can be removed by a strong base to generate an α-sulfonyl carbanion. This anion can then participate in various carbon-carbon bond-forming reactions.

Radical-Mediated Transformations Utilizing Methyl Styryl Sulfone

Methyl styryl sulfone is a versatile substrate for a variety of radical-mediated transformations. The electron-deficient double bond readily participates in radical addition reactions, and the sulfonyl group can act as a radical precursor or a stabilizing group for adjacent radical centers.

Radical addition reactions to the olefinic double bond of methyl styryl sulfone are a common and efficient method for the formation of new carbon-carbon and carbon-heteroatom bonds. Thiyl radicals, for example, can be generated from thiols and add to the double bond in a radical chain process. nih.gov The regioselectivity of the addition is typically governed by the formation of the more stable radical intermediate. In the case of methyl styryl sulfone, the addition of a radical to the β-carbon generates a resonance-stabilized benzylic radical at the α-position.

Recent advancements in photoredox catalysis have enabled the development of mild and efficient methods for radical additions to vinyl sulfones. organic-chemistry.org These methods often utilize visible light to generate radical species from a variety of precursors, which then add to the electron-poor double bond of the sulfone. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis have also been developed, providing access to complex cyclic sulfones. msu.edu

Furthermore, sulfonyl radicals can be generated from various precursors and participate in cascade reactions involving methyl styryl sulfone. For instance, a photocatalytic approach has been developed for the synthesis of spirocyclic vinyl sulfones through a cascade of radical cyclization followed by a (hetero)aryl migration. nih.gov This transformation highlights the potential of radical-mediated processes to rapidly build molecular complexity from simple starting materials like methyl styryl sulfone derivatives.

The following table provides an overview of radical-mediated transformations involving methyl styryl sulfone:

| Transformation Type | Radical Species | Product Type | Key Features |

|---|---|---|---|

| Radical Addition | Thiyl radicals, Alkyl radicals | Functionalized sulfones | Formation of C-S or C-C bonds, often with high regioselectivity. |

| Radical Cyclization | Intramolecular radical addition | Cyclic sulfones | Formation of carbocyclic or heterocyclic rings. |

| Radical Cascade Reactions | Sulfonyl radicals, Alkyl radicals | Complex polycyclic sulfones | Sequential radical reactions leading to a significant increase in molecular complexity. |

Asymmetric and Stereoselective Syntheses Leveraging Methyl Styryl Sulfone Scaffolds

The electron-deficient nature of the double bond in methyl styryl sulfone makes it an excellent Michael acceptor in asymmetric conjugate addition reactions, providing a powerful platform for the stereoselective synthesis of chiral sulfones. A variety of chiral catalysts have been developed to control the stereochemical outcome of these transformations with high levels of enantioselectivity and diastereoselectivity.

Organocatalysis has emerged as a particularly effective strategy for the asymmetric conjugate addition to α,β-unsaturated sulfones. Chiral amines, such as pyrrolidine derivatives, have been shown to be highly effective catalysts for the addition of aldehydes and ketones to vinyl sulfones. rsc.org The catalytic cycle typically involves the formation of a chiral enamine intermediate from the carbonyl compound and the chiral amine catalyst. This enamine then attacks the Michael acceptor, with the stereoselectivity being controlled by the chiral environment of the catalyst.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base moiety, have also been successfully employed. For example, chiral thiourea- and squaramide-based catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol.

In addition to organocatalysis, chiral metal complexes have been utilized to catalyze the asymmetric Michael addition to methyl styryl sulfone. Chiral N,N'-dioxide-scandium trifluoromethanesulfonate (B1224126) complexes, for instance, have been shown to catalyze the enantioselective addition of β-ketoesters to methyl vinyl ketone, a similar α,β-unsaturated system. rsc.org

The following table summarizes selected examples of asymmetric conjugate additions to substrates similar to methyl styryl sulfone, highlighting the catalysts used and the stereochemical outcomes achieved.

| Nucleophile | Catalyst Type | Catalyst Example | Product | Stereoselectivity |

|---|---|---|---|---|

| Aldehydes/Ketones | Chiral Amine | Pyrrolidine derivatives | Chiral γ-sulfonyl carbonyl compounds | High enantioselectivity |

| β-Ketoesters | Chiral Metal Complex | N,N'-Dioxide-Sc(OTf)₃ | Chiral γ-sulfonyl-δ-ketoesters | Up to 80% ee |

| Nitroalkanes | Polymer-anchored Chiral Catalyst | Polymer-supported Li/Al complex | Chiral γ-nitro sulfones | High enantiomeric excesses |

These stereoselective transformations leveraging the methyl styryl sulfone scaffold provide efficient access to enantioenriched building blocks that are valuable for the synthesis of complex, biologically active molecules.

Biological Activity Studies and Medicinal Chemistry Perspectives of Methyl Styryl Sulfone in Vitro and Pre Clinical Focus

In Vitro Antimicrobial Activity Investigations

The antimicrobial properties of sulfone-containing compounds have been a subject of considerable research. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the entire molecule, potentially leading to interactions with microbial targets.

While specific studies focusing exclusively on methyl styryl sulfone against Gram-positive bacteria are limited, research on related sulfone derivatives provides valuable insights into the potential antibacterial activity of this class of compounds. For instance, various sulfonyl or sulfonamide-containing heterocyclic derivatives have demonstrated potential antibacterial activities against different Gram-positive bacterial strains. nih.gov Nitrile-substituted vinyl phenyl sulfones have shown potent activity, with one derivative, (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile, exhibiting a minimum inhibitory concentration (MIC) of 1.875 µg/mL against methicillin-susceptible Staphylococcus aureus (MSSA) and 3.75 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) USA300. nih.gov Furthermore, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested, with one derivative showing a strong bactericidal effect against staphylococci and enterococci with an MIC of 15.62 µg/mL. mdpi.com These findings suggest that the sulfone scaffold is a promising pharmacophore for the development of agents targeting Gram-positive pathogens.

Table 1: In Vitro Antibacterial Activity of Selected Sulfone Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Staphylococcus aureus (MSSA) | 1.875 | nih.gov |

| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Staphylococcus aureus (MRSA USA300) | 3.75 | nih.gov |

This table presents data on compounds structurally related to methyl styryl sulfone to infer potential activity.

The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. However, certain sulfone derivatives have shown the ability to overcome this defense. For example, a study on amide compounds containing a sulfone moiety found that one compound exhibited broad antibacterial activity with a 50% effective concentration (EC50) of 0.55 mg/L for Xanthomonas axonopodis pv. citri and 0.48 mg/L for Xanthomonas oryzae pv. oryzae. researchgate.net While many 2,4,6-trimethylbenzenesulfonyl hydrazones were found to be inactive against Gram-negative bacteria, the parent compound, 2,4,6-timethylbenzenesufonohydrazide, showed moderate activity with MIC values in the range of 250–1000 µg/mL. mdpi.com This indicates that specific structural features are crucial for activity against these challenging pathogens.

Table 2: In Vitro Antibacterial Activity of Selected Sulfone Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | EC50 (mg/L) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Amide derivative with sulfone moiety (AC4) | Xanthomonas axonopodis pv. citri | 0.55 | - | researchgate.net |

| Amide derivative with sulfone moiety (AC4) | Xanthomonas oryzae pv. oryzae | 0.48 | - | researchgate.net |

This table presents data on compounds structurally related to methyl styryl sulfone to infer potential activity.

Sulfone derivatives have also been investigated for their antifungal properties. A series of novel methyl sulfones were synthesized and screened for their antimicrobial activity, with one compound in particular demonstrating potent antifungal activity. tubitak.gov.tr In another study, halogenated methyl sulfones were evaluated against Candida albicans, with some derivatives showing 100% cell inhibition at concentrations as low as 0.5 µg/mL. nih.gov Additionally, sulfonyl hydrazone derivatives have been shown to have a broad spectrum of activity against Candida species with MIC values ranging from 4 to 64 μg/ml. nih.gov These results highlight the potential of the methyl sulfone scaffold in the development of new antifungal agents.

Table 3: In Vitro Antifungal Activity of Selected Sulfone Derivatives

| Compound/Derivative Class | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| Halogenated methyl sulfone 1 & 2 | Candida albicans | 100% cell inhibition at 0.5 µg/mL | nih.gov |

| Halogenated methyl sulfone 3 | Candida albicans | 100% cell inhibition at 4 µg/mL | nih.gov |

This table presents data on compounds structurally related to methyl styryl sulfone to infer potential activity.

The antimicrobial activity of sulfone derivatives is significantly influenced by their structural features. A review of various sulfonyl and sulfonamide-containing heterocyclic derivatives has highlighted several aspects of their structure-activity relationship (SAR). nih.gov For halogenated methyl sulfones, the nature and position of the halogen atoms on the phenyl ring, as well as other substituents, play a crucial role in their antifungal activity against Candida albicans. For instance, compounds with a bromodichloromethyl or dichloromethyl group at the C-4 position of the phenyl ring showed the best activity, while the presence of a hydrazine (B178648) group at C-1 reduced the antifungal potential. nih.gov In the case of vinyl sulfones, the presence of a nitrile group has been associated with potent antibacterial activity. nih.gov The polarity of substituents also appears to be a critical factor, as demonstrated in a study of linezolid (B1675486) analogues where changes in polarity significantly impacted antibacterial efficacy. kcl.ac.uk For amide derivatives containing a sulfone moiety, the specific nature of the amide substituent is key to their antibacterial potency. researchgate.net These SAR insights are instrumental in guiding the design of more effective sulfone-based antimicrobial agents.

Enzyme Inhibition and Receptor Antagonism Studies (In Vitro)

The rigid and polar nature of the sulfone group makes it an attractive feature for designing molecules that can interact with the active sites of enzymes.

While direct studies on methyl styryl sulfone as an enzyme inhibitor are not extensively documented, research on analogous structures indicates the potential of the sulfone scaffold in this area. A study on aryl methyl sulfones, designed as non-steroidal anti-inflammatory drug (NSAID) analogues, revealed potent inhibition of cyclooxygenase (COX-1 and COX-2) isoenzymes. One methyl sulfone compound, in particular, showed significantly improved inhibitory activity compared to the parent carboxylic acid compound, naproxen, with IC50 values of 0.04 µM for COX-1 and 0.10 µM for COX-2. ebi.ac.uk This suggests that the methyl sulfone group can be a bioisosteric replacement for a carboxylic acid group, leading to enhanced enzyme inhibition.

Furthermore, vinyl sulfone derivatives have been identified as irreversible inhibitors of enzymes containing active-site thiols, such as sortase A, through covalent attachment. researchgate.net In a different context, a series of vinyl sulfone derivatives were screened against EGFR tyrosine kinase, with one compound exhibiting promising inhibitory activity with an IC50 value of 7.85 ± 0.88 nM. mdpi.com These examples underscore the versatility of the sulfone moiety in designing enzyme inhibitors for various therapeutic targets.

Table 4: In Vitro Enzyme Inhibitory Activity of Selected Sulfone Derivatives

| Compound/Derivative Class | Enzyme Target | IC50 | Reference |

|---|---|---|---|

| Aryl methyl sulfone (compound 2) | COX-1 | 0.04 µM | ebi.ac.uk |

| Aryl methyl sulfone (compound 2) | COX-2 | 0.10 µM | ebi.ac.uk |

This table presents data on compounds structurally related to methyl styryl sulfone to infer potential for enzyme inhibition.

Investigation of Receptor Antagonistic Activities

While direct studies on the receptor antagonistic activities of methyl styryl sulfone are limited, research on structurally related sulfone derivatives provides valuable insights. A notable study focused on the design of biaryl sulfone derivatives as antagonists for the histamine (B1213489) H₃ receptor. This research demonstrated that the sulfone moiety could effectively replace a sulfonamide linkage in phenethyl-R-2-methylpyrrolidine-containing biphenylsulfonamide compounds, leading to potent histamine H₃ receptor antagonists. One such derivative, APD916, exhibited the ability to increase wakefulness in rodent models, suggesting its potential for treating conditions like excessive daytime sleepiness. This highlights the potential of the sulfone scaffold, a key feature of methyl styryl sulfone, in the design of receptor antagonists.

Elucidation of Molecular Mechanisms in In Vitro Bioassays

The molecular mechanisms underlying the biological effects of styryl sulfone derivatives have been a subject of significant investigation, particularly in the context of neuroprotection and cancer.

In preclinical models of Parkinson's disease, novel styryl sulfone compounds have demonstrated multi-target neuroprotective effects, including antioxidative and anti-neuroinflammatory properties. Mechanistic studies have revealed that these compounds can significantly inhibit the activation of p38 mitogen-activated protein kinase (MAPK) induced by neurotoxins. This inhibition, in turn, suppresses the NF-κB-mediated neuroinflammatory pathway. Furthermore, these derivatives have been shown to promote the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. This leads to the upregulation of antioxidant phase II detoxification enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby reducing oxidative damage.

In the realm of oncology, heteroaryl styryl sulfone derivatives have emerged as potential anticancer agents. Mechanistic studies on lead compounds from this class have shown that they can induce cell-cycle arrest at the G2/M phase in cancer cells. This is accompanied by the induction of apoptosis, which has been linked to the targeting of key regulatory proteins such as CDC25C and Mcl-1 in ovarian cancer cells.

The table below summarizes the key molecular mechanisms identified for styryl sulfone derivatives in in vitro bioassays.

| Biological Effect | Molecular Mechanism | Targeted Proteins/Pathways | Reference |

| Neuroprotection | Anti-neuroinflammatory, Antioxidant | Inhibition of p38 MAPK, Inhibition of NF-κB, Activation of Nrf2 pathway | |

| Anticancer | Cell-cycle arrest, Apoptosis induction | Targeting of CDC25C, Targeting of Mcl-1 |

Occurrence and Characterization in Natural Products

Despite extensive research into the chemical constituents of various natural sources, there is currently no scientific literature available that reports the natural occurrence of methyl styryl sulfone.

A thorough review of the chemical composition of essential oils from plants, including various chemotypes of Ocimum basilicum (sweet basil), reveals no evidence of the presence of methyl styryl sulfone. The major constituents of basil essential oil are typically phenylpropanoids like methyl chavicol and methyl eugenol, and terpenes such as linalool.

As methyl styryl sulfone has not been identified as a natural product, there is no information regarding its contribution to the bioactivity of any natural extracts.

Consistent with the lack of evidence for its natural occurrence, there are no published methods for the isolation or chromatographic analysis of methyl styryl sulfone from any biological sources.

Rational Design and Synthesis of Biologically Active Methyl Styryl Sulfone Derivatives (Pre-clinical Focus)

The synthetic nature of methyl styryl sulfone and its derivatives has allowed for extensive exploration through rational drug design and chemical synthesis to develop novel therapeutic agents. The focus of these pre-clinical studies has primarily been in the areas of anti-inflammatory and anticancer activities.

In the pursuit of new anti-inflammatory agents, a novel group of aryl methyl sulfones, structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs), were designed and synthesized. In this design, the typical carboxylic acid group of NSAIDs was replaced with a methyl sulfone moiety. In vitro assays demonstrated that some of these derivatives were potent inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. Molecular modeling studies suggested that the enhanced activity of these sulfone derivatives compared to their carboxylic acid analogues could be attributed to a different binding mode within the COX enzyme active site.

For anticancer applications, the rational design of heteroaryl styryl sulfone derivatives has yielded promising results. Structure-activity relationship (SAR) studies have explored the impact of the position and number of nitrogen atoms in the heteroaryl ring on the anti-proliferative activity against human cancer cell lines. This has led to the identification of lead compounds with high potency against cancer cells and minimal toxicity towards non-transformed cells. These findings underscore the potential of utilizing the methyl styryl sulfone scaffold for the development of novel anticancer therapeutics.

The table below provides an overview of the rational design and preclinical focus of biologically active methyl styryl sulfone derivatives.

| Therapeutic Area | Design Strategy | Preclinical Focus | Key Findings |

| Anti-inflammatory | Replacement of carboxylic acid with methyl sulfone in NSAID analogues | In vitro COX-1/COX-2 inhibition, in vivo anti-inflammatory activity | Potent COX inhibition with a potentially different binding mechanism. |

| Anticancer | Synthesis of novel heteroaryl styryl sulfone derivatives | In vitro anti-proliferative activity in human cancer cell lines, mechanistic studies | Identification of potent and selective anticancer agents that induce apoptosis and cell-cycle arrest. |

Scaffold Modifications for Enhanced Bioactivity in In Vitro Models

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and drug-like properties. In the context of methyl styryl sulfone derivatives, research has demonstrated that modifications to the chemical scaffold can significantly impact their efficacy in in vitro models.

One notable area of investigation has been the development of styryl sulfone compounds as neuroprotective agents, particularly in models of Parkinson's disease. A series of novel styryl sulfones, designed as derivatives of Caffeic Acid Phenethyl Ester (CAPE), have been synthesized and evaluated for their anti-Parkinson's disease activity. In vitro screening of these compounds revealed that specific modifications led to enhanced neuroprotective effects.

The studies indicated that acetylated derivatives demonstrated more potent neuroprotective effects compared to their phenolic hydroxyl counterparts and the parent compound, CAPE. Furthermore, the nature of substituents on the aromatic ring was found to play a significant role. The introduction of an electron-withdrawing group, such as a chloro group, resulted in the most potent activity.

Among the synthesized compounds, one particular derivative, designated as 4d , exhibited the highest activity against Parkinson's disease in vitro. This compound showed significant dose-dependent protection against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in mesencephalic neurons. Moreover, it demonstrated prominent inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in primary microglia cultures, a key indicator of its anti-inflammatory potential. At a concentration of 10 µM, compound 4d inhibited NO production by approximately 94.0%.

The enhanced bioactivity of these modified styryl sulfones is attributed to their multi-target neuroprotective effects, including antioxidative and anti-neuroinflammatory properties. The introduction of the sulfone group to the CAPE scaffold appears to be a key factor in improving these neuroprotective effects.

Below is an interactive data table summarizing the in vitro neuroprotective activity of selected styryl sulfone derivatives.

| Compound | Modification | In Vitro Model | Key Findings | Reference |

| 3b | Phenolic hydroxyl derivative | MPP+-induced neurotoxicity in mesencephalic neurons | Significant, dose-dependent neuroprotection | |

| 3d | Phenolic hydroxyl derivative with chloro substitution | MPP+-induced neurotoxicity in mesencephalic neurons | More significant neuroprotection than CAPE | |

| 4b | Acetylated derivative | MPP+-induced neurotoxicity in mesencephalic neurons | More significant neuroprotection than CAPE | |

| 4d | Acetylated derivative with chloro substitution | MPP+-induced neurotoxicity in mesencephalic neurons; LPS-induced NO production in microglia | Most active neuroprotective agent in the series; potent anti-inflammatory effects |

Theoretical Considerations for Prodrug Development and Delivery Systems

The therapeutic potential of methyl styryl sulfone and its bioactive derivatives necessitates consideration of their pharmacokinetic properties, including their ability to reach the target site of action, particularly within the central nervous system (CNS). Prodrug development and advanced delivery systems represent key strategies to overcome pharmacokinetic challenges and enhance therapeutic efficacy.

Theoretical Considerations for Prodrug Development:

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent. For methyl styryl sulfone, a prodrug approach could be theoretically designed to improve properties such as solubility, permeability across biological membranes like the blood-brain barrier (BBB), and metabolic stability.

Given the neuroprotective applications of some styryl sulfone derivatives, enhancing BBB penetration is a primary objective. Prodrug strategies for CNS-acting agents often involve increasing the lipophilicity of the molecule to facilitate passive diffusion across the BBB. For methyl styryl sulfone, this could be achieved by esterification of any hydroxyl groups on the aromatic ring or by conjugation to a lipophilic carrier molecule.

Another theoretical approach is the use of carrier-mediated transport systems. By attaching the methyl styryl sulfone scaffold to a molecule that is a substrate for an influx transporter at the BBB, its brain uptake could be significantly enhanced.

Furthermore, considering the α,β-unsaturated sulfone moiety, which can act as a Michael acceptor, a prodrug strategy could be devised to temporarily mask this reactive group. This might reduce potential off-target interactions and improve the safety profile, with the active Michael acceptor being regenerated at the target site.

Theoretical Considerations for Delivery Systems:

Advanced drug delivery systems offer another avenue to improve the therapeutic index of methyl styryl sulfone. These systems can protect the drug from premature degradation, control its release profile, and target it to specific tissues or cells.

For neuroprotective applications, nanoparticle-based delivery systems are of particular interest. Encapsulating methyl styryl sulfone within nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its stability and facilitate its transport across the BBB. The surface of these nanoparticles can be functionalized with targeting ligands that recognize specific receptors on the brain capillary endothelial cells, further promoting targeted delivery to the CNS.

The styryl group itself can positively influence lipophilicity and oral absorption, which are favorable properties for drug delivery. However, the development of specialized formulations, such as nanoemulsions or solid lipid nanoparticles, could further improve the oral bioavailability of poorly water-soluble derivatives.

Unable to Generate Article on the Chemical Compound “Sulfone, methyl styryl” in Materials Science

After a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a detailed and scientifically accurate article on the applications of "this compound" in materials science and advanced polymer chemistry as per the requested outline.

While related compounds and topics were identified, such as the polymerization of structural isomers like 4-vinylbenzylphenylsulfone researchgate.net, the use of methacrylate (B99206) polymers with sulfone-containing side chains nih.gov, and the copolymerization of methyl vinyl sulfone with ethylene (B1197577) mdpi.com, these fall outside the strict scope of the requested subject, "this compound." Adhering to the instructions to focus solely on the specified compound prevents the inclusion of this related but distinct information.

Consequently, without any research findings on the synthesis of polymers from methyl styryl sulfone or the properties of such materials, it is not possible to construct the requested article with the required depth, detail, and scientific accuracy for the following sections:

Applications of Methyl Styryl Sulfone in Materials Science and Advanced Polymer Chemistry

Potential for Application in Smart Materials and Responsive Systems

Any attempt to generate content for these sections would be speculative and would not meet the standards of a professional and authoritative scientific article. Therefore, this request cannot be fulfilled.

Future Research Directions and Emerging Frontiers in Methyl Styryl Sulfone Chemistry

The methyl styryl sulfone scaffold, a prominent structure in medicinal chemistry and materials science, is poised for significant advancements. As researchers delve deeper into its unique physicochemical properties, several key areas of future investigation are emerging. These frontiers promise to unlock the full potential of this versatile compound, paving the way for novel applications and more efficient synthetic strategies. This article explores the prospective research directions that will shape the future of methyl styryl sulfone chemistry, from green synthesis and new therapeutic applications to the integration of artificial intelligence and uncharted uses in high-technology sectors.

Q & A

Q. What are the key structural and thermodynamic properties of methyl styryl sulfone, and how are they experimentally determined?

Methyl styryl sulfone (C₉H₁₀O₂S) has a molecular weight of 182.239 g/mol and an IUPAC name of [2-(methylsulfonyl)ethenyl]benzene. Key properties include:

- Thermodynamic Data : Condensed-phase thermochemistry values (e.g., enthalpy of formation) are measured via calorimetry and reported in databases like NIST Chemistry WebBook .

- Structural Confirmation : Techniques such as NMR spectroscopy, mass spectrometry (electron ionization), and X-ray crystallography validate the sulfone group (-SO₂-) and styryl moiety. Gas-phase ion energetics data, including lithium ion affinity (213 kJ/mol), further support structural stability .

Q. Methodological Guidance :

Q. How is methyl styryl sulfone synthesized, and what purification methods ensure high yield and purity?

Synthesis typically involves:

- Step 1 : Reacting styrene derivatives with methyl sulfonyl chloride under controlled conditions.

- Step 2 : Purification via recrystallization or column chromatography.

Q. Key Protocols :

- Balasubramanian et al.’s method uses precursor compounds like cinnamyl sulfones, with intermediates purified via sodium hydroxide and hydrochloric acid washes .

- Solvent selection (e.g., carbon tetrachloride) and temperature control (30°C) are critical for minimizing side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of methyl styryl sulfone in electrophilic addition reactions?

In bromination studies, methyl styryl sulfone exhibits faster reaction rates compared to phenyl-substituted analogs due to reduced steric hindrance. For example:

Q. Experimental Design :

Q. What methodological challenges arise when studying methyl styryl sulfone’s multi-targeting effects in cancer metabolism, and how can they be addressed?

Methyl sulfone derivatives, including methyl styryl sulfone, modulate hypoxia-induced pathways (e.g., HIF-1α suppression) and iron-sulfur cluster biogenesis. Challenges include: